molecular formula C8H6O2 B148349 Phthalide CAS No. 87-41-2

Phthalide

Cat. No.: B148349
CAS No.: 87-41-2
M. Wt: 134.13 g/mol
InChI Key: WNZQDUSMALZDQF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action:

Phthalides are a privileged structural motif found in natural products, pharmaceuticals, and organic materials . Their most common synthesis strategy involves the condensation of phthalic acids or anhydrides with primary amines.

Action Environment:

Environmental factors play a role in phthalide efficacy and stability:

Biochemical Analysis

Biochemical Properties

Phthalides are divided into two structural groups, the monomeric and dimeric phthalides . They are known to interact with various enzymes, proteins, and other biomolecules, contributing to their bioactive properties . The nature of these interactions is complex and depends on the specific structure of the phthalide compound .

Cellular Effects

Phthalides have been shown to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple biochemical interactions. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific structure of the this compound compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses . The specific dosage effects can depend on the specific structure of the this compound compound and the type of animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in can depend on the specific structure of the compound .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins . The specific transport and distribution of this compound can depend on the specific structure of the compound .

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific structure of the compound . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization of this compound can influence its activity or function .

Properties

IUPAC Name

3H-2-benzofuran-1-one
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InChI

InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZQDUSMALZDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6O2
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DSSTOX Substance ID

DTXSID0052594
Record name Phthalide
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Molecular Weight

134.13 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Phthalide
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CAS No.

87-41-2
Record name Phthalide
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Record name PHTHALIDE
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Melting Point

75 °C
Record name Phthalide
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Synthesis routes and methods I

Procedure details

The procedure described in method F is repeated, except that the methanol is replaced by 50 ml of benzyl alcohol, affording a phthalide compound of the formula ##STR19## melting point 183°-184° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-n-octyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 3.8 g of a phthalide compound of the formula ##STR14## which melts at 123°-125° C. This colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-benzyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 4.5 g of a phthalide compound of the formula ##STR12## which melts at 138°-142° C. This colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2'-carboxybenzoyl)-1-benzyl-2-methyl-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-n-pentyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 3.6 g of a phthalide compound of the formula ##STR15## which melts at 162°-163° C. The colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2'-carboxybenzoyl)-1-n-pentyl-2-methyl-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 6-tritylaminopenicillanic acid (9.8 g; 0.02M) in dry acetone (100 ml) was cooled to 0° C, triethylamine (2.9 mg, 0.02 M) was added, followed by 3-bromophthalide (4.1 g; 0.02M) in dry acetone (20 ml.), and the reaction mixture kept at 0° C with stirring for 2 hours and finally at ambient temperatures for 1 hour. The triethylammonium bromide which precipitated was removed by filtration, the evaporated filtrate was dissolved in ethyl acetate (150 ml) and after two washings with cold 2% aqueous sodium bicarbonate (2 × 150 ml) and with ice-water (2 × 100 ml) the ethyl acetate layer was dried over anhydrous magnesium sulphate to yield, on removal of solvent in vacuo, phthalide 6-tritylaminopenicillanate as a white amorphous solid.
Quantity
2.9 mg
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalide
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Customer
Q & A

Q1: What is the basic chemical structure of phthalide?

A1: Phthalides share a common structural core consisting of a benzene ring fused to a furan ring, with a lactone group (cyclic ester) present on the furan moiety. This core structure can be further substituted with various functional groups, leading to a wide array of naturally occurring and synthetic phthalides.

Q2: What spectroscopic techniques are used to characterize phthalides?

A2: Phthalides are commonly characterized using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and connectivity of atoms within a this compound molecule. []
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation and identification. [, , ]
  • Ultraviolet-visible (UV-Vis) spectroscopy: Analyzes the absorption and transmission of light, providing insights into the electronic structure and presence of conjugated systems. [, ]
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]

Q3: Are there any specific challenges in analyzing phthalides using chromatographic techniques?

A3: Yes, some phthalides exhibit instability, particularly under gas chromatography conditions, making their analysis challenging. Liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a more suitable technique for analyzing such mixtures. []

Q4: What are the prominent biological activities associated with phthalides?

A4: Phthalides exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: Inhibit the production of inflammatory mediators like nitric oxide. [, , ]
  • Antifungal: Exhibit broad-spectrum activity against plant and human pathogenic fungi, disrupting spore germination and biofilm formation. [, ]
  • Neuroprotective: Protect against neuronal damage in models of stroke and Alzheimer's disease. [, , ]
  • Anti-cancer: Exhibit antiproliferative and proapoptotic effects in various cancer cell lines. [, ]
  • Vasodilatory: Relax blood vessels, potentially contributing to their use in treating cardiovascular diseases. [, ]

Q5: How do phthalides exert their neuroprotective effects?

A5: Phthalides have shown promise in preclinical models of stroke, potentially by:

  • Increasing Nitric Oxide (NO) production: Promoting vasodilation and improving blood flow to ischemic areas. []
  • Inhibiting platelet aggregation: Reducing the risk of blood clot formation. [, ]
  • Improving hemorrheological parameters: Enhancing blood flow properties. []

Q6: Are there any specific phthalides identified as potent antifungal agents?

A6: Yes, senkyunolide B, a naturally occurring this compound, demonstrates broad-spectrum antifungal activity, particularly against Aspergillus fumigatus. Its mechanism of action involves inhibiting spore germination, disrupting hyphal growth, and destroying mature biofilms. []

Q7: How does the structure of a this compound molecule influence its biological activity?

A7: The presence and position of substituents on the this compound core significantly influence their biological activity. For instance:

  • Benzene ring substitutions: The benzene ring is crucial for antifungal activity, with free hydroxyl groups enhancing potency. []
  • This compound C-4/C-5 desaturases (P4,5Ds): These enzymes play a crucial role in creating structural diversity in phthalides, influencing their pharmacological profiles. []
  • Dimerization and trimerization: Formation of this compound dimers and trimers can alter their biological activities compared to their monomeric counterparts. [, ]

Q8: How does the stereochemistry of phthalides affect their activity?

A8: Phthalides often exist as enantiomers, which are mirror-image molecules. The absolute configuration of each enantiomer can have different pharmacological effects, as seen with the varying anti-inflammatory activities of enantiomeric this compound dimers. []

Q9: What are the common synthetic routes for preparing phthalides?

A9: Several synthetic methods have been developed for this compound synthesis, including:

  • Condensation reactions: Reacting phthalic anhydride with various reagents, such as phenols or benzyl cyanides. [, ]
  • Indium-mediated allylation: Utilizing indium reagents to introduce allyl groups to hydroxyphthalides. []
  • Phase-transfer catalysis: Facilitating asymmetric alkylation reactions to produce enantioenriched phthalides. []

Q10: Are there any challenges in formulating phthalides for therapeutic use?

A10: Formulating phthalides for therapeutic applications can be challenging due to:

    Q11: What is the role of computational chemistry in this compound research?

    A11: Computational tools are increasingly employed to:

    • Develop Quantitative Structure-Activity Relationship (QSAR) models: Correlating structural features with biological activities to guide the design of novel this compound derivatives with improved potency and selectivity. [, ]

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